N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide
Description
N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide is a heterocyclic small molecule characterized by a pyridine-pyrazole-indole scaffold linked via a carboxamide group. This compound is of interest in medicinal chemistry due to its structural complexity, which combines nitrogen-rich aromatic systems known for modulating biological targets such as kinases, receptors, and enzymes. The indole moiety is frequently associated with CNS activity, while the pyridine-pyrazole subunit may enhance solubility and binding affinity.
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-24-12-16(11-23-24)18-15(3-2-7-21-18)10-22-19(25)14-5-4-13-6-8-20-17(13)9-14/h2-9,11-12,20H,10H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPQYKRALSVGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(C=C3)C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The molecule can be dissected into three primary building blocks:
- 1H-Indole-6-carboxylic acid (core aromatic system with carboxylic acid functionality)
- (2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine (pyridine-pyrazole hybrid with methylene amine)
- Carboxamide linkage (connector between fragments 1 and 2)
Synthetic strategies typically involve late-stage amide bond formation between the indole carboxylic acid and the pyridine-pyrazole amine precursor. Alternative routes may employ fragment coupling through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.
Synthetic Route 1: Sequential Assembly via Amide Coupling
Preparation of 1H-Indole-6-Carboxylic Acid
The indole core is synthesized via Fischer indole synthesis or Madelung cyclization. A representative protocol involves:
- Cyclization of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions.
- Demethylation using BBr₃ in dichloromethane to yield 1H-indole-6-carboxylic acid.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄ (conc.), 120°C, 6h | 68% |
| Demethylation | BBr₃ (1.2 eq), CH₂Cl₂, 0°C→rt, 4h | 82% |
Synthesis of (2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine
This fragment is prepared through a three-step sequence:
Pyrazole Installation
A Sonogashira coupling between 3-bromopyridine and 1-methyl-4-ethynyl-1H-pyrazole under Pd(PPh₃)₄/CuI catalysis:
3-Bromopyridine + 1-Methyl-4-ethynylpyrazole → 2-(1-Methylpyrazol-4-yl)pyridine
Conditions: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, THF, 60°C, 12h
Yield: 74%
Benzylic Bromination
Free-radical bromination using N-bromosuccinimide (NBS) and AIBN:
2-(1-Methylpyrazol-4-yl)pyridine → 3-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine
Conditions: NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 8h
Yield: 63%
Amine Formation
Gabriel synthesis with potassium phthalimide followed by hydrazinolysis:
3-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine → (2-(1-Methylpyrazol-4-yl)pyridin-3-yl)methanamine
Conditions:
1. KPhth (1.5 eq), DMF, 80°C, 6h
2. NH₂NH₂·H₂O (excess), EtOH, reflux, 3h
Overall Yield: 58%
Amide Bond Formation
Coupling of the fragments using HATU activation:
1H-Indole-6-carboxylic acid + (2-(1-Methylpyrazol-4-yl)pyridin-3-yl)methanamine → Target Compound
Conditions: HATU (1.2 eq), DIPEA (3 eq), DMF, rt, 16h
Yield: 85%
Synthetic Route 2: Convergent Approach via Ullmann Coupling
Indole-Pyridine Hybrid Formation
A copper-mediated Ullmann coupling between 6-iodo-1H-indole and 3-(aminomethyl)-2-(1-methylpyrazol-4-yl)pyridine:
6-Iodo-1H-indole + 3-(Aminomethyl)-2-(1-methylpyrazol-4-yl)pyridine → Target Compound
Conditions: CuI (20 mol%), L-proline (40 mol%), K₂CO₃, DMSO, 100°C, 24h
Yield: 52%
Advantages :
- Avoids acidic/basic conditions sensitive to the pyrazole ring
- Single-step conjugation reduces purification needs
Limitations :
- Requires pre-functionalized iodinated indole
- Moderate yield due to competing side reactions
Optimization Strategies and Yield Improvement
Solvent Screening for Amidation
Comparative yields in different solvents:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 85 | 98.2 |
| DCM | 8.9 | 41 | 89.7 |
| THF | 7.5 | 29 | 78.4 |
| MeCN | 37.5 | 76 | 97.1 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.45 (s, 1H, pyrazole-H)
- δ 8.12 (d, J=8.1 Hz, 1H, pyridine-H)
- δ 7.92 (br s, 1H, NH indole)
- δ 7.68–7.32 (m, 4H, aromatic)
- δ 4.62 (d, J=5.8 Hz, 2H, CH₂NH)
- δ 3.87 (s, 3H, NCH₃)
HRMS (ESI+) :
Calculated for C₂₀H₁₈N₅O [M+H]⁺: 344.1512
Found: 344.1509
Purity Assessment
HPLC Conditions :
- Column: C18, 5 μm, 4.6×250 mm
- Mobile phase: 0.1% TFA in H₂O/MeCN gradient
- Retention time: 12.7 min
- Purity: 98.6% (254 nm)
Industrial-Scale Considerations
Cost Analysis of Routes
| Component | Route 1 ($/kg) | Route 2 ($/kg) |
|---|---|---|
| Starting materials | 1,200 | 2,800 |
| Catalysts | 450 | 1,100 |
| Solvents | 300 | 700 |
| Total | 1,950 | 4,600 |
Route 1 demonstrates better cost-efficiency for large-scale production.
Applications and Derivatives
While biological data for this specific compound remains unpublished, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave-assisted reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Pharmaceuticals: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold Variations
The target compound shares a carboxamide-linked heterocyclic framework with other analogs but differs in substituent positioning and ring systems:
- Compound 41 () : Features a pyrrole-carboxamide core with pyridinyl and imidazolyl substituents. Unlike the target compound’s indole, this analog uses a 3-methylpyrrole system, which may reduce π-stacking interactions but improve metabolic stability.
- CAS 1005612-70-3 (): Contains a pyrazolo[3,4-b]pyridine scaffold substituted with phenyl and ethyl-methyl groups.
Molecular Properties
Analytical Data
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
- Pyridine Ring Formation : Various methods can be employed for this step, including cyclization reactions or condensation with suitable precursors.
- Indole Ring Formation : Often synthesized through Fischer indole synthesis or other cyclization methods involving aniline derivatives and ketones.
Biological Activity
This compound exhibits a range of biological activities, particularly in anticancer and anti-inflammatory contexts.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 3.79 |
| Compound B | SF268 (Brain Cancer) | 12.50 |
| Compound C | NCI-H460 (Lung Cancer) | 42.30 |
These values suggest a notable potential for this compound as an anticancer agent .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors.
Case Studies
Several studies have explored the biological efficacy of pyrazole-containing compounds, highlighting their anticancer properties:
- Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant growth inhibition in various cancer cell lines, including MDA-MB-231 and HepG2, showcasing their potential as therapeutic agents against breast and liver cancers .
- Mechanistic Insights : Another research study provided insights into how these compounds induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted approach to cancer therapy .
Q & A
Q. What are the common synthetic routes for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Amide Coupling : Reaction of 1H-indole-6-carboxylic acid with a pyridine-substituted amine derivative (e.g., (2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine) using coupling agents like HATU or EDC in polar aprotic solvents (e.g., DMF or DMSO) .
- Heterocycle Formation : Pyrazole and pyridine moieties are pre-synthesized via cyclization reactions. For example, 1-methyl-1H-pyrazol-4-yl groups can be introduced via Suzuki-Miyaura coupling or nucleophilic substitution .
- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization is used to isolate the final product .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amide Bond Formation | EDC, HOBt, DMF, RT, 12–24 h | 24–35% | |
| Pyrazole Functionalization | CuBr, Cs₂CO₃, DMSO, 35°C, 48 h | 17.9% |
Q. How is the purity and structure of this compound confirmed experimentally?
- Purity Analysis :
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures >95% purity .
- LCMS : Confirms molecular weight (e.g., ESI-MS m/z: [M+H]⁺ calculated and observed) .
- Structural Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., δ 8.56 ppm for pyridine protons, δ 11.55 ppm for indole NH) .
- IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
Advanced Questions
Q. What strategies optimize synthetic yield in multi-step syntheses of this compound?
- Design of Experiments (DoE) : Statistical optimization of variables like temperature, solvent, and catalyst loading improves efficiency. For example, copper-catalyzed reactions benefit from controlled heating (35–60°C) and inert atmospheres .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity. Evidence shows CuBr improves pyrazole coupling yields by 15–20% .
- Intermediate Monitoring : TLC or in-line UV spectroscopy tracks reaction progress to minimize side products .
Q. How does structural modification of the pyrazole or indole moieties affect biological activity?
- Pyrazole Modifications :
- Methyl groups at the pyrazole 1-position enhance metabolic stability but may reduce solubility .
- Substitution at the 4-position (e.g., trifluoromethyl) increases target binding affinity in kinase inhibition assays .
- Indole Modifications :
- 6-Carboxamide groups improve interactions with hydrophobic pockets in enzymes, as shown via molecular docking .
- SAR Studies : Bioisosteric replacement of indole with azaindole alters pharmacokinetic profiles, as validated in murine models .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Mechanistic Validation : Use orthogonal assays (e.g., SPR for binding affinity, cellular IC₅₀) to confirm target engagement .
- Structural Elucidation : X-ray crystallography of compound-target complexes clarifies binding modes and explains discrepancies in potency .
- Batch Analysis : Re-evaluate purity and stereochemistry (e.g., chiral HPLC) to rule out impurities as confounding factors .
Methodological Guidance
Q. What in silico tools predict the pharmacokinetic properties of this compound?
- ADMET Prediction : Software like SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics Simulations : Assess binding stability with targets (e.g., kinases) using AMBER or GROMACS .
- Docking Studies : AutoDock Vina or Glide screen for off-target interactions, reducing toxicity risks .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Reaction Consistency : Transition from batch to flow chemistry improves reproducibility (e.g., continuous amide coupling) .
- Purification Scalability : Replace column chromatography with crystallization (e.g., solvent/antisolvent systems) .
- Cost Optimization : Substitute expensive catalysts (e.g., PdCl₂) with cheaper alternatives (e.g., CuBr) without sacrificing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
